molecular formula C12H11BrO2 B117321 5-(3-Bromophenyl)cyclohexane-1,3-dione CAS No. 144128-71-2

5-(3-Bromophenyl)cyclohexane-1,3-dione

Cat. No. B117321
M. Wt: 267.12 g/mol
InChI Key: YZWQTKIZVUKNPW-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H11BrO2 . It has a molecular weight of 267.12 .


Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea. Another study mentions the reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyridine .


Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione is characterized by the presence of a bromophenyl group attached to a cyclohexane ring which contains two carbonyl groups .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • Cyclohexane-1,3-dione derivatives, including 5-(3-Bromophenyl)cyclohexane-1,3-dione, have been extensively studied for their utility in organic chemistry, especially in the synthesis of biologically active compounds. A study by Chinnamanayakar et al. (2019) evaluated the anticancer and antimicrobial activities of synthesized cyclohexane-1,3-dione derivatives through in silico and in vitro methods, demonstrating their potential in medicinal chemistry (Chinnamanayakar et al., 2019).

Material Science and Stabilization

  • In the field of material science, derivatives of cyclohexane-1,3-dione, such as 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, have been used as stabilizers for double-base propellants. Research by Soliman and El-damaty (1984) showed effective results in stability tests, highlighting the compound's importance in stabilizing explosive materials (Soliman & El-damaty, 1984).

Pharmaceutical Research and Anticancer Properties

  • The potential pharmaceutical applications of cyclohexane-1,3-dione derivatives are significant, particularly in anticancer research. Shaaban, Kamel, and Milad (2014) utilized Cyclohexane-1,3-dione as a template to develop new anticancer compounds. Their research revealed several compounds with high cytotoxicity against cancer cell lines, indicating promising avenues for cancer treatment (Shaaban, Kamel, & Milad, 2014).

Chemical Structure Analysis

  • Investigations into the chemical structures of cyclohexane-1,3-dione derivatives have been conducted to understand their molecular configurations better. For instance, Candan et al. (2001) explored the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-dione, providing insights into the molecular geometry and bonding of similar compounds (Candan et al., 2001).

Synthesis of Heterocyclic Compounds

  • The synthesis of heterocyclic compounds using cyclohexane-1,3-dione derivatives is another area of research. For example, the work of Sharma, Kumar, and Das (2020) discussed the use of cyclohexan-1,3-diones for synthesizing six-membered oxygen-containing heterocycles, important for creating bioactive molecules with applications in treating various diseases (Sharma, Kumar, & Das, 2020).

Inhibition and PAINS Evaluations

  • In pharmacological research, the anti-proliferative and c-Met inhibitions of cyclohexane-1,3-dione derivatives have been evaluated. Mohareb et al. (2021) synthesized various heterocyclic derivatives from cyclohexane-1,3-dione and assessed their cytotoxicity against cancer cell lines, contributing to the understanding of these compounds in cancer therapy (Mohareb et al., 2021).

properties

IUPAC Name

5-(3-bromophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWQTKIZVUKNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437607
Record name 5-(3-bromophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)cyclohexane-1,3-dione

CAS RN

144128-71-2
Record name 5-(3-Bromophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144128-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-bromophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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